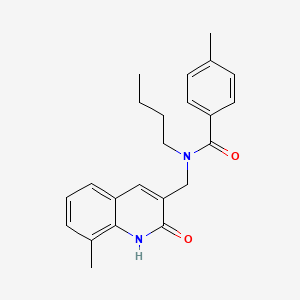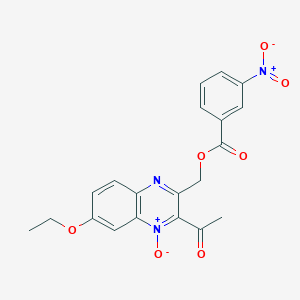
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide, also known as GMQ, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. GMQ belongs to the class of quinoline-based compounds and has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
作用机制
The exact mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects through the inhibition of various signaling pathways, including NF-κB and MAPK. This compound has also been found to modulate the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB and MAPK signaling pathways. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, this compound has been found to exhibit potent anti-microbial activity against various bacterial and fungal strains.
实验室实验的优点和局限性
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and can be easily scaled up for industrial production. Moreover, this compound exhibits potent pharmacological activities, making it a promising candidate for drug development. However, there are also some limitations associated with this compound. The exact mechanism of action is not fully understood, and further studies are needed to elucidate the molecular targets of this compound. Moreover, the in vivo efficacy and toxicity of this compound need to be evaluated before it can be considered for clinical trials.
未来方向
There are several future directions for the research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide. Firstly, further studies are needed to elucidate the molecular targets of this compound and its exact mechanism of action. Secondly, the in vivo efficacy and toxicity of this compound need to be evaluated in animal models. Thirdly, the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases, needs to be explored. Fourthly, the development of novel analogs of this compound with improved pharmacological properties is another future direction for research. Finally, the optimization of the synthesis method for this compound and its industrial production is also an important area for future research.
Conclusion:
In conclusion, this compound is a novel compound that exhibits potent pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. The synthesis of this compound is relatively simple, and it has several advantages for lab experiments. However, further studies are needed to elucidate the molecular targets of this compound and its exact mechanism of action. Moreover, the in vivo efficacy and toxicity of this compound need to be evaluated before it can be considered for clinical trials. Nevertheless, the potential of this compound as a therapeutic agent for various diseases makes it a promising candidate for drug development.
合成方法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide involves the reaction of 2-hydroxy-7-methylquinoline-3-carbaldehyde with 3-methoxy-N-propylbenzamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound is relatively simple and can be easily scaled up for industrial production.
科学研究应用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Moreover, this compound has been found to exhibit potent anti-microbial activity against various bacterial and fungal strains.
属性
IUPAC Name |
3-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-4-10-24(22(26)17-6-5-7-19(13-17)27-3)14-18-12-16-9-8-15(2)11-20(16)23-21(18)25/h5-9,11-13H,4,10,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTUFMHOOWGRQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

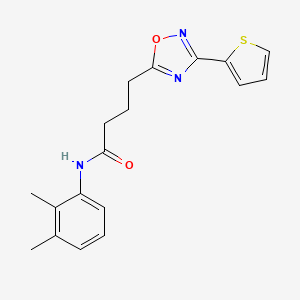
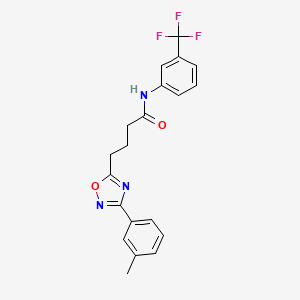
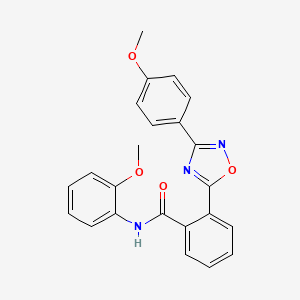


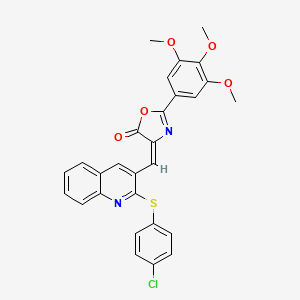
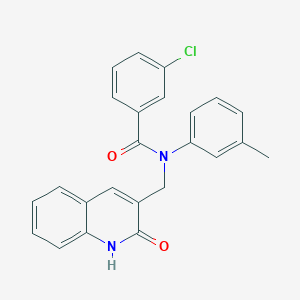
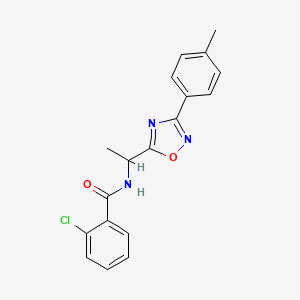


![4-methoxy-N-[(pyridin-3-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7711876.png)
